1-(Thiophen-3-yl)but-3-en-1-amine hydrochloride
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Overview
Description
1-(Thiophen-3-yl)but-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C8H12ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-yl)but-3-en-1-amine hydrochloride typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method includes the following steps:
Starting Material: Thiophene-3-carboxaldehyde.
Reaction with Amine: The aldehyde group of thiophene-3-carboxaldehyde is reacted with but-3-en-1-amine under acidic conditions to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield 1-(Thiophen-3-yl)but-3-en-1-amine.
Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-yl)but-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-ylbutane derivatives.
Substitution: N-substituted thiophene derivatives.
Scientific Research Applications
1-(Thiophen-3-yl)but-3-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)but-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, potentially modulating their activity.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxaldehyde: A precursor in the synthesis of 1-(Thiophen-3-yl)but-3-en-1-amine hydrochloride.
Thiophene-3-ylbutane: A reduced form of the compound.
N-substituted Thiophene Derivatives: Compounds with similar structures but different substituents on the nitrogen atom.
Uniqueness
This compound is unique due to its specific structure, which combines the thiophene ring with a butenylamine side chain. This structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
1-thiophen-3-ylbut-3-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-3-8(9)7-4-5-10-6-7;/h2,4-6,8H,1,3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYADCUQDAMJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CSC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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